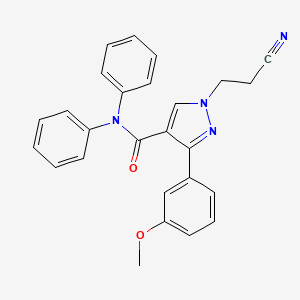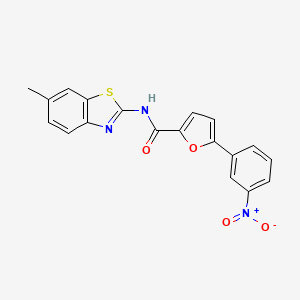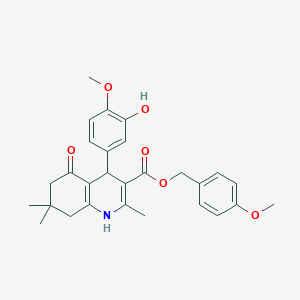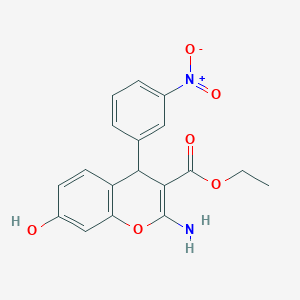
1-(2-cyanoethyl)-3-(3-methoxyphenyl)-N,N-diphenyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-cyanoethyl)-3-(3-methoxyphenyl)-N,N-diphenyl-1H-pyrazole-4-carboxamide, also known as CEP, is a synthetic compound that belongs to the pyrazole family. It has been widely studied for its potential applications in scientific research, particularly in the fields of cancer research and neuroscience.
Wissenschaftliche Forschungsanwendungen
1-(2-cyanoethyl)-3-(3-methoxyphenyl)-N,N-diphenyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer research, where this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been found to have neuroprotective properties and has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of 1-(2-cyanoethyl)-3-(3-methoxyphenyl)-N,N-diphenyl-1H-pyrazole-4-carboxamide is not yet fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and survival. Specifically, this compound has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the modulation of neurotransmitter release in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-(2-cyanoethyl)-3-(3-methoxyphenyl)-N,N-diphenyl-1H-pyrazole-4-carboxamide in lab experiments is its high potency and specificity, which allows researchers to target specific signaling pathways and enzymes with a high degree of precision. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-(2-cyanoethyl)-3-(3-methoxyphenyl)-N,N-diphenyl-1H-pyrazole-4-carboxamide, including:
1. Further studies to elucidate the mechanism of action of this compound and its interactions with other signaling pathways and enzymes.
2. Development of new formulations of this compound that improve its solubility and bioavailability.
3. Studies to investigate the potential applications of this compound in the treatment of other diseases, such as inflammatory disorders and infectious diseases.
4. Investigation of the potential synergistic effects of this compound in combination with other drugs or therapies.
5. Development of new analogs of this compound with improved potency and specificity.
Synthesemethoden
The synthesis of 1-(2-cyanoethyl)-3-(3-methoxyphenyl)-N,N-diphenyl-1H-pyrazole-4-carboxamide involves the reaction of 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid with 2-chloroethyl cyanide in the presence of a base. The resulting product is then purified through recrystallization.
Eigenschaften
IUPAC Name |
1-(2-cyanoethyl)-3-(3-methoxyphenyl)-N,N-diphenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2/c1-32-23-15-8-10-20(18-23)25-24(19-29(28-25)17-9-16-27)26(31)30(21-11-4-2-5-12-21)22-13-6-3-7-14-22/h2-8,10-15,18-19H,9,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCLUDYPEIKIJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C=C2C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(diethylamino)ethyl]thio}-6-hydroxy-5-isobutyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B5187589.png)
![4-({[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}methyl)benzoic acid](/img/structure/B5187596.png)

methyl]phosphonate](/img/structure/B5187615.png)




![1-[1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)-3-piperidinyl]-1-propanone](/img/structure/B5187651.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-morpholinecarboxamide](/img/structure/B5187666.png)
![3-(4-chlorophenyl)-7-(2-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5187681.png)
![ethyl 1-{[2-(2-phenylethyl)-1,3-benzoxazol-5-yl]carbonyl}-3-piperidinecarboxylate](/img/structure/B5187689.png)

![2-ethyl-1-[(4-fluorophenyl)sulfonyl]piperidine](/img/structure/B5187701.png)